Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Overview
Description
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reaction of 3-piperidinyl ethyl alcohol with methyl 4-methylbenzoate under acidic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol reacts with the carboxylate group of the methyl benzoate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Halides or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used as a probe to study biological systems and processes. In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is similar to other piperidine derivatives, such as N-phenylpiperidine and 3,4-dimethylpiperidine. These compounds share the piperidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the benzene ring and the piperidine moiety, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-6-4-14(5-7-15)12-20-10-8-13-3-2-9-17-11-13;/h4-7,13,17H,2-3,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHZWOGTGDJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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